N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring
Mechanism of Action
Target of Action
The primary targets of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively .
Mode of Action
The compound interacts with these cancer cells, causing potent growth inhibition . The inhibitory effect is achieved through the induction of apoptosis and cell cycle arrest at both S-phase and G2/M-phase .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and division . By inducing apoptosis, it triggers the cell’s programmed death, eliminating the cancerous cells . The S-phase and G2/M-phase arrests halt the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
Its potent growth inhibition properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to effectively reach and interact with its target cells .
Result of Action
The result of the compound’s action is the significant inhibition of growth in the targeted cancer cells . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and oxadiazole moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Shares the benzo[d][1,3]dioxole moiety but differs in the functional groups attached to the core structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is unique due to the presence of both the benzo[d][1,3]dioxole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)7-9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVTDQJDAUPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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